molecular formula C17H14FN3O2 B2412031 2-fluoro-N-{[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}pyridine-4-carboxamide CAS No. 1394796-30-5

2-fluoro-N-{[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}pyridine-4-carboxamide

Cat. No.: B2412031
CAS No.: 1394796-30-5
M. Wt: 311.316
InChI Key: IZBMISTUBMGEHU-UHFFFAOYSA-N
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Description

2-fluoro-N-{[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a carboxamide group, a fluorine atom, and an oxazole ring with a 4-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}pyridine-4-carboxamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the oxazole ring: This can be achieved by cyclization of an appropriate precursor, such as a 2-aminophenyl ketone, with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the 4-methylphenyl group: This step involves the substitution of the oxazole ring with a 4-methylphenyl group using a suitable electrophile.

    Formation of the carboxamide group: This involves the reaction of the pyridine ring with an appropriate amine and a coupling agent like carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-{[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-fluoro-N-{[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}pyridine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, which can lead to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-fluoro-N-{[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorine atom and the oxazole ring play crucial roles in enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-{[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}pyridine-3-carboxamide
  • 2-fluoro-N-{[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}pyridine-5-carboxamide
  • 2-chloro-N-{[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}pyridine-4-carboxamide

Uniqueness

The presence of the fluorine atom in 2-fluoro-N-{[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}pyridine-4-carboxamide enhances its lipophilicity and metabolic stability compared to its chloro and non-halogenated analogs. The oxazole ring contributes to its rigidity and electronic properties, making it distinct from other heterocyclic compounds.

Properties

IUPAC Name

2-fluoro-N-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2/c1-11-2-4-12(5-3-11)17-21-14(10-23-17)9-20-16(22)13-6-7-19-15(18)8-13/h2-8,10H,9H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBMISTUBMGEHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CO2)CNC(=O)C3=CC(=NC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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